molecular formula C15H8Cl2N4 B2645336 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-17-9

3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No. B2645336
CAS RN: 129177-17-9
M. Wt: 315.16
InChI Key: CMXOWRQBNSMONV-UHFFFAOYSA-N
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Description

“3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of triazoloquinazoline . Triazoloquinazolines have been studied for their potential anticancer activity . They are known to inhibit PCAF (P300/CBP-associated factor), a potential therapeutic target for cancer treatment .


Synthesis Analysis

The synthesis of triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system . A set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity .

Scientific Research Applications

Antihistaminic Activity

Research on derivatives of [1,2,4]triazolo[4,3-a] quinazolines has shown significant H1-antihistaminic activity. For instance, studies have synthesized and tested compounds like 4-(3-chlorophenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, which exhibited potent antihistaminic effects with minimal sedation compared to traditional drugs such as chlorpheniramine maleate (Gobinath, Subramanian, & Alagarsamy, 2015).

Anticancer Activity

A derivative, 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline (NTCHMTQ), demonstrated cytotoxicity against the human cancer cell line HeLa, indicating potential as an anticancer agent. This compound's interaction with DNA was also explored, though no DNA damage was observed under the study conditions (Ovádeková et al., 2005).

Fluorescent Properties

Another study focused on amino-[1,1']-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives, exploring their fluorescent properties. These compounds were found to emit a broad range of wavelengths with high fluorescent quantum yields, showing promise for applications in fluorescence imaging and sensing (Kopotilova et al., 2023).

Antimicrobial Activity

Compounds based on [1,2,4]triazolo[4,3-c]quinazoline structures have also been synthesized and evaluated for their antimicrobial activity. For example, novel and new fused heterocyclic systems have demonstrated significant antimicrobial activity against various bacteria and fungi, highlighting their potential in addressing antibiotic resistance (Pandey et al., 2009).

Mechanism of Action

Triazoloquinazoline derivatives, including “3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline”, are known to inhibit PCAF, a potential therapeutic target for cancer treatment . The results of molecular docking and pharmacokinetic studies suggest that PCAF binding could be the mechanism of action of these derivatives .

Future Directions

The triazoloquinazoline derivatives, including “3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline”, have shown promising results in anticancer activity . Therefore, they may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs .

properties

IUPAC Name

3-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4/c16-9-5-6-10(12(17)7-9)14-19-20-15-11-3-1-2-4-13(11)18-8-21(14)15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXOWRQBNSMONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

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